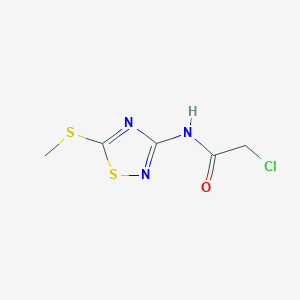
2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro group, a methylsulfanyl group, and an acetamide group attached to the thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide typically involves the reaction of 2-chloroacetyl chloride with 5-(methylsulfanyl)-1,2,4-thiadiazole-3-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The acetamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate in solvents like acetic acid or methanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted thiadiazoles with various functional groups.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of amines.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the thiadiazole ring is known to enhance biological activity.
Agriculture: It is studied for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions, leading to the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(2-methylsulfanyl-pyrimidin-5-yl)-acetamide
- 2-Chloro-5-(methylsulfanyl)benzamide
- 2-Chloro-N-(2-methyl-5-sulfamoylphenyl)-5-(methylsulfanyl)benzamide
Uniqueness
2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the chloro, methylsulfanyl, and acetamide groups on the thiadiazole ring enhances its reactivity and potential for diverse applications compared to similar compounds with different heterocyclic rings or substituents.
Eigenschaften
CAS-Nummer |
78429-98-8 |
|---|---|
Molekularformel |
C5H6ClN3OS2 |
Molekulargewicht |
223.7 g/mol |
IUPAC-Name |
2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide |
InChI |
InChI=1S/C5H6ClN3OS2/c1-11-5-8-4(9-12-5)7-3(10)2-6/h2H2,1H3,(H,7,9,10) |
InChI-Schlüssel |
UWBBMLMYQAUXAR-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=NS1)NC(=O)CCl |
Kanonische SMILES |
CSC1=NC(=NS1)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















